N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-(2-methoxyphenoxy)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

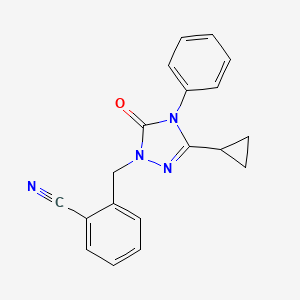

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-(2-methoxyphenoxy)acetamide, also known as CP-96345, is a compound that has been widely studied for its potential therapeutic applications.

Aplicaciones Científicas De Investigación

Synthesis and Pharmacological Potential

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-(2-methoxyphenoxy)acetamide is part of a broader class of compounds explored for various pharmacological applications, including their potential as cytotoxic, anti-inflammatory, analgesic, and antipyretic agents. Research into acetamide derivatives, such as those synthesized through multi-step reactions like the Leuckart synthesis, has shown that certain compounds in this class exhibit significant biological activities. These activities are attributed to the presence of specific substituents that enhance their pharmacological potential, pointing towards a versatile application in drug development for treating various conditions (P. Rani, D. Pal, R. Hegde, S. R. Hashim, 2016).

Chemical Synthesis and Kinetics

The chemical synthesis and modification of acetamide derivatives also play a crucial role in the development of new drugs and intermediates. For example, the chemoselective acetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, a key intermediate in the synthesis of antimalarial drugs, demonstrates the importance of selecting appropriate acyl donors and optimizing reaction conditions for achieving desired selectivity and efficiency. This process highlights the compound's relevance in synthesizing pharmacologically active molecules through kinetically controlled reactions (Deepali B Magadum, G. Yadav, 2018).

Metabolism and Environmental Impact

Research on chloroacetamide herbicides and their metabolism underscores the environmental and toxicological significance of acetamide derivatives. Understanding the metabolic pathways of these compounds in human and rat liver microsomes is critical for assessing their safety and environmental impact. Studies on the comparative metabolism of chloroacetamide herbicides provide insights into how these compounds are processed biologically and their potential risks, highlighting the need for careful evaluation of acetamide derivatives used in agriculture (S. Coleman, R. Linderman, E. Hodgson, R. Rose, 2000).

Green Chemistry Applications

The application of green chemistry principles in synthesizing acetamide derivatives, such as N-(3-amino-4-methoxyphenyl)acetamide, illustrates the push towards more sustainable and environmentally friendly chemical processes. Using novel catalysts and optimizing reaction conditions for hydrogenation processes not only improves the efficiency and selectivity of these syntheses but also reduces the environmental impact associated with traditional methods. This approach to synthesizing key intermediates for dye production showcases the potential of acetamide derivatives in green chemistry applications (Zhang Qun-feng, 2008).

Propiedades

IUPAC Name |

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-(2-methoxyphenoxy)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO4/c1-24-17-9-5-6-10-18(17)25-13-19(22)21-14-20(23,16-11-12-16)15-7-3-2-4-8-15/h2-10,16,23H,11-14H2,1H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDUKKJQWPXCQBD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OCC(=O)NCC(C2CC2)(C3=CC=CC=C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-(2-methoxyphenoxy)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(4-chlorophenyl)methyl]-1-(4-phenyl-1,3-thiazol-2-yl)-5-(trifluoromethyl)pyrazole-4-carboxamide](/img/structure/B2525148.png)

![3-allyl-8-(4-fluorophenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2525153.png)

![N-(3-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-3-oxopropyl)-3-methylbenzenesulfonamide](/img/structure/B2525155.png)

![(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(5-(furan-2-yl)isoxazol-3-yl)methanone](/img/structure/B2525157.png)

![4-[(3,4-dimethoxyphenyl)amino]-6,7-dimethoxyquinazoline-2(1H)-thione](/img/no-structure.png)

![2-(2-((3,4-dimethylphenyl)amino)-2-oxoethyl)-N,4-diisobutyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2525166.png)